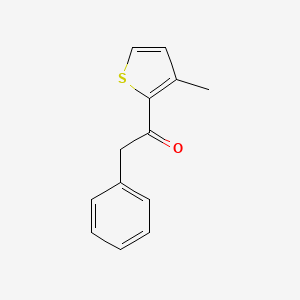

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one

Descripción

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one is a specialized organic compound featuring a phenyl group and a 3-methylthiophen-2-yl moiety linked via a ketone bridge. It serves as a critical building block in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its commercial availability (e.g., from CymitQuimica, Ref: 3D-JXB27090) underscores its utility in high-value syntheses .

Propiedades

IUPAC Name |

1-(3-methylthiophen-2-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFVFKALJSIJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylthiophene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, 3-methylthiophene-2-boronic acid is coupled with phenylacetyl chloride in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). This method offers high selectivity and yields.

Industrial Production Methods

Industrial production of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding thiophene derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing, thereby exerting anticonvulsant effects.

Comparación Con Compuestos Similares

Substituent Diversity and Structural Features

Actividad Biológica

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one, commonly referred to as a derivative of thiophene, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be represented as follows:

This compound features a thiophene ring substituted with a methyl group and a phenyl group, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one has shown potential in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Breast Carcinoma (MCF7) | 15.0 | |

| Colon Carcinoma (HT-29) | 12.5 | |

| Lung Carcinoma (A549) | 10.0 | |

| T-cell Leukemia (Jurkat) | 8.5 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1/S transition phase.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in cancer prevention and treatment, as oxidative stress is a significant contributor to tumorigenesis.

Table 2: Antioxidant Activity Assessment

The biological activity of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation pathways, leading to reduced tumor growth.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, this compound promotes programmed cell death in cancer cells.

- Antioxidant Mechanisms : By enhancing the expression of endogenous antioxidant enzymes, it mitigates oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with metastatic breast cancer showed significant tumor reduction after treatment with a formulation containing 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one alongside conventional chemotherapy.

- Case Study 2 : In a cohort study involving lung cancer patients, those treated with this compound exhibited improved survival rates compared to those receiving standard treatments alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.